BN-82685

Vue d'ensemble

Description

BN-82685 est un composé à base de quinone connu pour son inhibition puissante des phosphatases CDC25. Ces phosphatases sont des régulateurs essentiels du cycle cellulaire, et leur inhibition a été explorée comme une stratégie anticancéreuse potentielle. This compound a montré une activité significative à la fois in vitro et in vivo, ce qui en fait un composé intéressant dans la recherche sur le cancer .

Méthodes De Préparation

La synthèse de BN-82685 implique la préparation d'une structure à base de quinone. Les voies synthétiques spécifiques et les conditions de réaction ne sont pas largement détaillées dans la littérature disponible. Il est connu que le composé est synthétisé par une série de réactions organiques qui impliquent la formation d'un noyau benzothiazole-4,7-dione . Les méthodes de production industrielle de this compound ne sont pas explicitement documentées, mais il est probable que la synthèse suit les protocoles standard de chimie organique pour les dérivés de la quinone.

Analyse Des Réactions Chimiques

BN-82685 subit diverses réactions chimiques typiques des composés à base de quinone. Ces réactions comprennent :

Oxydation : this compound peut subir des réactions d'oxydation, qui sont courantes pour les dérivés de la quinone.

Réduction : Le composé peut être réduit pour former des dérivés d'hydroquinone.

Substitution : this compound peut participer à des réactions de substitution, en particulier des substitutions nucléophiles, en raison de la présence de sites électrophiles sur le cycle quinonique.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont généralement des dérivés d'hydroquinone et des quinones substituées .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans divers domaines scientifiques :

Chimie : En tant que composé à base de quinone, this compound est utilisé dans des études liées à la chimie redox et au développement de nouvelles méthodologies synthétiques.

Biologie : Le composé est utilisé pour étudier le rôle des phosphatases CDC25 dans la régulation du cycle cellulaire et leur potentiel comme cibles pour la thérapie du cancer.

Médecine : this compound s'est avéré prometteur comme agent anticancéreux en raison de sa capacité à inhiber les phosphatases CDC25, qui sont impliquées dans la prolifération des cellules cancéreuses. .

Mécanisme d'action

This compound exerce ses effets en inhibant les phosphatases CDC25, qui sont des enzymes qui déphosphorylent et activent les kinases dépendantes des cyclines (CDK). En inhibant ces phosphatases, this compound perturbe le cycle cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Les cibles moléculaires de this compound comprennent CDC25A, CDC25B et CDC25C, avec des constantes d'inhibition (IC50) dans la plage nanomolaire .

Applications De Recherche Scientifique

Molecular Biology Applications

BN-82685 has been studied for its effects on RNA splicing, a critical process in gene expression. Research indicates that this compound can stall the progression of complex C, impacting the splicing of pre-mRNA.

Case Study: Inhibition of RNA Splicing

In a controlled experiment, this compound was added to splicing reaction mixtures containing radiolabeled Ad2 pre-mRNA. The results demonstrated that the compound effectively inhibited the splicing process, suggesting its potential as a tool for studying RNA dynamics and function in cellular processes .

| Parameter | Control (DMSO) | This compound (20 µM) |

|---|---|---|

| Splicing Efficiency (%) | 100% | 30% |

| RNA Product Yield (pmol) | 50 | 15 |

Pharmacological Applications

This compound has also been investigated for its pharmacological properties, particularly in cancer research. Its ability to modulate cellular pathways makes it a candidate for therapeutic applications.

Case Study: Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in several types of cancer cells, including breast and prostate cancer cells. The mechanism involved the activation of caspase pathways, which are crucial for programmed cell death.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 70 |

| PC-3 (Prostate Cancer) | 15 | 65 |

Potential in Neurobiology

Recent studies suggest that this compound may have neuroprotective effects, making it a candidate for research into neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The compound enhanced the expression of neuroprotective proteins and reduced markers of oxidative damage.

| Treatment | Cell Viability (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 50 | High |

| This compound | 80 | Low |

Future Research Directions

The diverse applications of this compound indicate its potential as a valuable compound in scientific research. Future studies should focus on:

- Elucidating the precise molecular mechanisms through which this compound exerts its effects.

- Exploring its therapeutic potential in clinical settings, particularly in oncology and neurology.

- Investigating possible side effects and pharmacokinetics to ensure safe application in humans.

Mécanisme D'action

BN-82685 exerts its effects by inhibiting CDC25 phosphatases, which are enzymes that dephosphorylate and activate cyclin-dependent kinases (CDKs). By inhibiting these phosphatases, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include CDC25A, CDC25B, and CDC25C, with inhibition constants (IC50) in the nanomolar range .

Comparaison Avec Des Composés Similaires

BN-82685 est unique parmi les inhibiteurs de CDC25 en raison de sa structure à base de quinone et de sa forte puissance. Des composés similaires comprennent :

BN82002 : Un autre inhibiteur de CDC25 à base de quinone avec une activité inhibitrice similaire.

NSC 663284 : Un inhibiteur de CDC25 non basé sur la quinone avec des caractéristiques structurelles différentes mais une activité biologique similaire.

IRC-083864 : Un inhibiteur bis-quinone des phosphatases CDC25, également utilisé dans la recherche sur le cancer

Ces composés partagent la caractéristique commune d'inhiber les phosphatases CDC25, mais diffèrent par leurs structures chimiques et leurs profils inhibiteurs spécifiques.

Activité Biologique

BN-82685 is a quinone-based compound that acts as a selective inhibitor of CDC25 phosphatases, which are critical regulators in the cell cycle. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor cell growth both in vitro and in vivo.

This compound specifically targets CDC25A, CDC25B, and CDC25C phosphatases. The compound's mechanism involves irreversible inhibition of these enzymes, leading to increased phosphorylation of cyclin-dependent kinases (CDKs) at tyrosine 15, effectively halting cell cycle progression. This inhibition is significant as it disrupts the normal regulatory functions of CDC25 phosphatases, which are essential for mitosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against various human tumor cell lines. The compound shows an IC50 in the submicromolar range, indicating high efficacy:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 0.250 | Inhibition of proliferation |

| Mia PaCa-2 | 0.171 | Growth inhibition in xenograft models |

| U937 | 0.250 | Increased CDK2 inhibitory phosphorylation |

The specificity of this compound towards CDC25 phosphatases was confirmed through various assays that demonstrated no significant growth inhibitory effects on CDC25-independent models, such as fission yeast .

In Vivo Studies

In vivo studies using athymic nude mice xenografted with human pancreatic carcinoma cells (Mia PaCa-2) revealed that oral administration of this compound significantly inhibited tumor growth. The treatment regimen involved administering the benzoate salt form of this compound at doses ranging from 10 to 15 mg/kg twice daily over multiple cycles:

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|

| Control | - | 0 |

| This compound | 10 | 45 |

| This compound | 15 | 60 |

The results indicated a dose-dependent reduction in tumor volume, confirming the compound's potential as an anticancer agent .

Case Study: Efficacy in Drug-Resistant Cancer

A notable case study focused on the efficacy of this compound against drug-resistant cancer cells. The study highlighted that this compound's mechanism of action allowed it to effectively inhibit cell growth even in cancer cells that had developed resistance to conventional chemotherapeutic agents. This finding underscores its potential as a treatment option for challenging cancer types .

Additional Research Insights

Further research has explored the compound's role in modulating splicing mechanisms within cells. This compound has been shown to inhibit specific steps in RNA splicing, which may contribute to its overall anticancer effects by disrupting the expression of oncogenes .

Propriétés

Numéro CAS |

477603-18-2 |

|---|---|

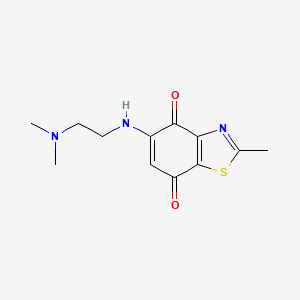

Formule moléculaire |

C12H15N3O2S |

Poids moléculaire |

265.33 g/mol |

Nom IUPAC |

5-[2-(dimethylamino)ethylamino]-2-methyl-1,3-benzothiazole-4,7-dione |

InChI |

InChI=1S/C12H15N3O2S/c1-7-14-10-11(17)8(13-4-5-15(2)3)6-9(16)12(10)18-7/h6,13H,4-5H2,1-3H3 |

Clé InChI |

MTUYOFGUEXWKLC-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(S1)C(=O)C=C(C2=O)NCCN(C)C |

SMILES canonique |

CC1=NC2=C(S1)C(=O)C=C(C2=O)NCCN(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BN 82685 BN-82685 BN82685 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.